1-Butyltheobromine

Solubility Formulation In vitro assays

Standard methylxanthines like theophylline lack sufficient affinity for structural enzymology. 1-Butyltheobromine solves this with quantifiable differentiation: - Xanthine oxidase inhibition: Ki 820 nM (theophylline Ki >23 mM) - Balanced logP (0.234) & solubility (23.4 mM) enables DMSO-free stock solutions - Weak A1/A2A adenosine receptor affinity minimizes off-target effects Suitable for co-crystallization, SAR libraries, and antibacterial prodrug synthesis.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 1143-30-2
Cat. No. B073031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyltheobromine
CAS1143-30-2
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
InChIInChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3
InChIKeyZCUPBJOZMPROIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyltheobromine – A Differentiated N1-Alkylxanthine Research Tool


1-Butyltheobromine (1-butyl-3,7-dimethylxanthine, CAS 1143-30-2) is a synthetic N1-alkylxanthine derivative of the naturally occurring methylxanthine theobromine . With a molecular weight of 236.27 g/mol, it features a butyl substituent at the N1 position, distinguishing it from simpler tri- and dimethylxanthines such as caffeine, theophylline, and its parent compound theobromine [1]. This structural modification imparts distinct physicochemical and biological properties that make 1-butyltheobromine a valuable tool compound for adenosine receptor pharmacology, xanthine oxidase inhibition studies, and as a versatile synthetic scaffold for 8-substituted bioactive xanthine libraries in medicinal chemistry programs [2].

Why 1-Butyltheobromine Cannot Be Substituted by Generic Xanthines


Procurement decisions for alkylxanthines cannot rely on simple in-class substitution due to profound, quantifiable differences in their physicochemical and biological profiles driven by N-alkyl substitution patterns. While theobromine, caffeine, and theophylline share a core xanthine scaffold, their varied substitution patterns lead to distinct logP, solubility, and receptor affinity profiles [1]. Specifically, the N1-butyl group of 1-butyltheobromine confers a unique combination of increased lipophilicity, enhanced aqueous solubility relative to theobromine, and a significantly more potent xanthine oxidase inhibitory activity compared to theophylline, while maintaining a notably weak adenosine receptor affinity profile [2][3]. These specific characteristics dictate its utility in experimental systems where other xanthines would fail due to poor permeability, precipitation, or off-target adenosine receptor modulation.

Quantified Advantages Over Closest Xanthine Analogs


Enhanced Aqueous Solubility vs. Theobromine

1-Butyltheobromine exhibits a substantially higher intrinsic aqueous solubility than its parent compound, theobromine. This eliminates the need for potentially disruptive organic co-solvents like DMSO in many in vitro pharmacological assays, reducing solvent-induced artifacts [1][2].

Solubility Formulation In vitro assays

Increased Lipophilicity for Superior Membrane Permeability

1-Butyltheobromine possesses a positive logP value, indicating it is more lipophilic than the major natural methylxanthines. This property is a key determinant of passive membrane permeability, suggesting superior cell penetration in in vitro models [1][2][3].

Lipophilicity logP Membrane permeability

Potent Xanthine Oxidase Inhibition vs. Theophylline

1-Butyltheobromine is a potent inhibitor of bovine xanthine oxidase, exhibiting a Ki in the sub-micromolar range. This is in dramatic contrast to theophylline, which shows only millimolar-range inhibitory activity against the human enzyme [1][2].

Xanthine oxidase Enzyme inhibition Ki

Distinct Adenosine A1 Receptor Affinity Profile

While structurally related to theobromine, 1-butyltheobromine exhibits a distinct adenosine receptor binding profile. It shows a 10-fold greater affinity for the A1 receptor compared to theobromine, while maintaining a very weak (>10,000 nM) affinity at the A2A receptor [1][2].

Adenosine receptor A1 antagonist A2A antagonist Binding affinity

Scaffold for High-Potency Antibacterial Derivatives

As a key synthetic intermediate, 8-bromo-1-butyltheobromine enables the generation of 8-amino-acid derivatives with measurable antibacterial activity. The 1-butyl substitution pattern on the theobromine core led to a derivative (incorporating a beta-alanine fragment) with a significantly lower MIC against target bacteria than analogous derivatives based on caffeine or 7-butyltheophylline scaffolds [1].

Synthetic scaffold 8-substituted xanthines Antibacterial C-8 functionalization

Optimal Research Application Scenarios


Intracellular Adenosine Receptor Studies

The unique combination of a positive logP (0.234) and a relatively high aqueous solubility (23.4 mM) [1] makes 1-butyltheobromine the preferred adenosine receptor antagonist for in vitro assays requiring both passive cell permeability and the ability to formulate concentrated stock solutions without DMSO. Its low-affinity profile at A1 and A2A receptors, which is significantly differentiated from the weakly soluble theobromine [2], allows for dose-response studies across a wide concentration range with minimal precipitation artifacts.

Bovine Xanthine Oxidase Probe and Crystallography Ligand

For structural biology and enzymology focused on xanthine oxidase, 1-butyltheobromine's sub-micromolar affinity (Ki 820 nM) [1] makes it a vastly superior ligand compared to millimolar-affinity standard methylxanthines like theophylline (Ki >23 mM) [2]. Its use can facilitate co-crystallization studies and detailed kinetic characterization that would be impossible with weaker binding analogs, directly justifying its procurement for labs studying this enzyme.

Diversity-Oriented Synthesis of Antibacterial Xanthines

Medicinal chemistry groups developing novel antibacterial agents should prioritize 1-butyltheobromine as a starting material. The N1-butyl group imparts a measurable potency advantage to the final 8-amino-acid derivatives, as demonstrated by the superior MIC of its beta-alanine conjugate (666.7 μg/mL) over analogous caffeine (866 μg/mL) and 7-butyltheophylline (>1000 μg/mL) adducts [1]. This synthetic track record confirms it as the most promising scaffold for this specific therapeutic application.

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